(1-(Ethylsulfonyl)cyclopropyl)methanamine
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Overview
Description
(1-(Ethylsulfonyl)cyclopropyl)methanamine is an organic compound with the molecular formula C6H13NO2S It is characterized by the presence of a cyclopropyl ring substituted with an ethylsulfonyl group and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(Ethylsulfonyl)cyclopropyl)methanamine typically involves the following steps:
Formation of the Cyclopropyl Ring: The cyclopropyl ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene or carbenoid reagent.
Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced via sulfonylation, where the cyclopropyl compound reacts with ethylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Methanamine Group:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated processes to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the sulfonyl group to a thiol or sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, bases like sodium hydroxide, solvents like dimethylformamide.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Various substituted cyclopropyl derivatives.
Scientific Research Applications
(1-(Ethylsulfonyl)cyclopropyl)methanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of cyclopropyl-containing compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate in the synthesis of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1-(Ethylsulfonyl)cyclopropyl)methanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The ethylsulfonyl group can enhance the compound’s binding affinity and specificity, while the cyclopropyl ring can influence its stability and reactivity.
Comparison with Similar Compounds
(1-(Methylsulfonyl)cyclopropyl)methanamine: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.
(1-(Propylsulfonyl)cyclopropyl)methanamine: Similar structure but with a propylsulfonyl group instead of an ethylsulfonyl group.
(1-(Ethylsulfonyl)cyclopropyl)ethanamine: Similar structure but with an ethanamine group instead of a methanamine group.
Uniqueness: (1-(Ethylsulfonyl)cyclopropyl)methanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The ethylsulfonyl group provides a balance between hydrophobicity and hydrophilicity, while the cyclopropyl ring offers rigidity and stability. These features make it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(1-ethylsulfonylcyclopropyl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S/c1-2-10(8,9)6(5-7)3-4-6/h2-5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLNQVTPZTHGSNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1(CC1)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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